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Compound of Interest

Compound Name: 4-Amino-1-methylpiperidine

Cat. No.: B1301898 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Amino-1-methylpiperidine (CAS No. 41838-46-4), a key intermediate in pharmaceutical

synthesis. The information is presented to facilitate its use in research, development, and

quality control processes.

Chemical Structure and Properties
IUPAC Name: 1-methylpiperidin-4-amine[1]

Molecular Formula: C₆H₁₄N₂[1]

Molecular Weight: 114.19 g/mol [1]

Appearance: Colorless to pale yellow liquid[2]

Boiling Point: 141 °C at 760 mmHg

Density: 0.91 g/cm³[3]

Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for 4-Amino-1-
methylpiperidine.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~2.8 - 2.9 m 2H Axial H at C2, C6

~2.2 - 2.3 s 3H N-CH₃

~2.0 - 2.1 m 1H H at C4

~1.8 - 1.9 m 2H Equatorial H at C2, C6

~1.6 - 1.7 m 2H Axial H at C3, C5

~1.4 - 1.5 br s 2H NH₂

~1.3 - 1.4 m 2H Equatorial H at C3, C5

Note: Predicted values are based on standard chemical shift tables and analysis of similar

structures. Actual experimental values may vary depending on the solvent and other

experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppm Assignment

~55 - 57 C2, C6

~49 - 51 C4

~46 - 48 N-CH₃

~33 - 35 C3, C5

Note: Predicted values are based on standard chemical shift tables and analysis of similar

structures. Actual experimental values may vary depending on the solvent and other

experimental conditions.
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Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

3300 - 3500 Medium, Sharp
N-H stretch (primary amine,

two bands expected)[4]

2950 - 2850 Strong C-H stretch (aliphatic)[5]

~1590 Medium N-H bend (scissoring)

1450 - 1470 Medium C-H bend (scissoring)

~1050 Medium C-N stretch

Note: Predicted values are based on typical IR absorption frequencies for primary amines and

piperidine derivatives. A vapor phase IR spectrum is reportedly available from John Wiley &

Sons, Inc., which may provide precise experimental data.[1]

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data

m/z Interpretation

115 [M+H]⁺ (Molecular ion peak, protonated)[6]

114 M⁺ (Molecular ion)

99 [M-CH₃]⁺

71 Fragmentation product

58 Fragmentation product

Note: The molecular ion peak of [M+H]⁺ at 115 has been experimentally observed via HPLC-

MS.[6] The fragmentation pattern is predicted based on typical fragmentation of cyclic amines.
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Experimental Protocols
The following are general protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 4-Amino-1-methylpiperidine in a

suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. The

concentration should be adjusted to obtain a good signal-to-noise ratio.

¹H NMR Acquisition:

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12

ppm).

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Process the data with appropriate apodization (e.g., exponential multiplication) and Fourier

transformation.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at

0 ppm).

Integrate the peaks and determine the multiplicities (singlet, doublet, triplet, multiplet) and

coupling constants.

¹³C NMR Acquisition:

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-

220 ppm).

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.
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Process the data and reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy
Sample Preparation:

Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄ or CS₂) that has minimal IR

absorption in the regions of interest. Use a liquid cell with a defined path length.

Data Acquisition:

Record a background spectrum of the empty sample holder (or the solvent).

Place the sample in the spectrometer and record the sample spectrum.

The instrument software will automatically subtract the background spectrum from the

sample spectrum.

Identify the characteristic absorption bands and their corresponding wavenumbers.

Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile

solvent such as methanol or acetonitrile.

Data Acquisition (Electron Ionization - EI):

Introduce the sample into the mass spectrometer, where it is vaporized and ionized by a

beam of electrons.

The resulting ions are accelerated and separated based on their mass-to-charge ratio

(m/z).

A detector records the abundance of each ion.

Data Acquisition (Electrospray Ionization - ESI):
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The sample solution is sprayed into the mass spectrometer through a charged capillary,

forming charged droplets.

The solvent evaporates, leading to the formation of gas-phase ions (often protonated,

[M+H]⁺).

The ions are then analyzed by the mass spectrometer.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound like 4-Amino-1-methylpiperidine.
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Caption: Workflow for spectroscopic analysis of 4-Amino-1-methylpiperidine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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